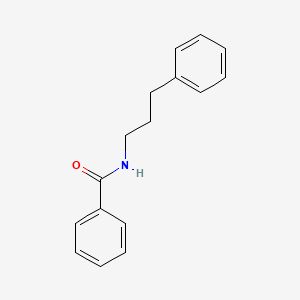

N-(3-phenylpropyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(3-phenylpropyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO/c18-16(15-11-5-2-6-12-15)17-13-7-10-14-8-3-1-4-9-14/h1-6,8-9,11-12H,7,10,13H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWHBQLKTQNBYQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCNC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30367471 | |

| Record name | N-(3-phenylpropyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30367471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6115-25-9 | |

| Record name | N-(3-phenylpropyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30367471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of N 3 Phenylpropyl Benzamide and Its Derivatives

Amide Bond Formation Strategies for N-(3-phenylpropyl)benzamide Synthesis

The construction of the amide bond is a cornerstone of organic chemistry, and several strategies have been developed for the synthesis of this compound. These methods range from classical coupling reactions to more recent, environmentally benign biocatalytic and dehydrogenative approaches.

Carboxylic Acid and Amine Coupling Reactions

The most conventional and widely employed method for synthesizing this compound involves the coupling of a carboxylic acid (or its activated derivative) with an amine. This nucleophilic acyl substitution reaction is a robust and versatile approach. masterorganicchemistry.comlibretexts.org Typically, benzoic acid is activated to facilitate the reaction with 3-phenylpropylamine (B116678).

Common activation strategies include the conversion of the carboxylic acid to a more reactive species such as an acyl chloride or the use of coupling reagents. For instance, treating benzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride yields benzoyl chloride, which readily reacts with 3-phenylpropylamine to form the desired amide. masterorganicchemistry.com

Alternatively, a plethora of coupling reagents can directly facilitate the amide bond formation from the carboxylic acid and amine, minimizing the need for a separate activation step. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) are frequently used for this purpose under mild conditions. masterorganicchemistry.com These reagents form an "active ester" intermediate with the carboxylic acid, which is then susceptible to nucleophilic attack by the amine. masterorganicchemistry.com

A general procedure for the synthesis of substituted this compound derivatives involves coupling the appropriately substituted benzoic acid with 3-phenylpropylamine. nih.gov This approach has been successfully used to synthesize a variety of derivatives, as detailed in the table below.

| Substituent on Benzoic Acid | Resulting Derivative |

| 2-methyl | 2-methyl-N-(3-phenylpropyl)benzamide |

| 4-hydroxy | 4-hydroxy-N-(3-phenylpropyl)benzamide |

| 3-hydroxy | 3-hydroxy-N-(3-phenylpropyl)benzamide |

| 2-iodo | 2-iodo-N-(3-phenylpropyl)benzamide |

| 2-chloro | 2-chloro-N-(3-phenylpropyl)benzamide |

Biocatalytic Approaches to Amide Synthesis

In the quest for more sustainable and selective synthetic methods, biocatalysis has emerged as a powerful tool for amide bond formation. manchester.ac.uk Enzymes, operating under mild, aqueous conditions, can offer high chemo-, regio-, and stereoselectivity, often circumventing the need for protecting groups and reducing waste. nih.gov

ATP-dependent ligases are a class of enzymes that have been successfully employed for amide synthesis. manchester.ac.uk For instance, the enzyme McbA has been shown to catalyze the coupling of various carboxylic acids and amines. diva-portal.org A notable example is the synthesis of 3-hydroxy-N-(3-phenylpropyl)benzamide, which was successfully scaled up to a preparative scale using a variant of the McbA enzyme. diva-portal.org This biocatalytic reaction proceeded at 37 °C in a phosphate (B84403) buffer, highlighting the mild conditions of this approach. diva-portal.org The reaction utilized 1.5 equivalents of the amine over the acid, demonstrating the efficiency of the enzymatic process. diva-portal.org

Dehydrogenative Conversions for Amide Formation

Dehydrogenative coupling reactions represent an atom-economical and environmentally friendly alternative to traditional amide synthesis methods. acs.org These reactions form the amide bond directly from an alcohol and an amine, with the only byproduct being hydrogen gas (H₂). acs.orgnih.gov This approach avoids the pre-activation of the carboxylic acid and the generation of stoichiometric waste products. nih.gov

The general mechanism involves the initial dehydrogenation of the alcohol to an aldehyde, followed by the formation of a hemiaminal intermediate upon reaction with the amine. acs.org Subsequent dehydrogenation of the hemiaminal yields the final amide product. nih.govacs.org

Various catalytic systems have been developed to promote this transformation, often employing transition metals. For example, a Copper-based Metal-Organic Framework (Cu-MOF) has been used as a heterogeneous catalyst for the dehydrogenative cross-coupling of alcohols and amines to amides at room temperature. nih.gov Ruthenium-pincer complexes have also proven to be highly efficient catalysts for the acceptorless dehydrogenative synthesis of amides from alcohols and amines, proceeding under mild conditions. acs.orgnih.gov Furthermore, iron-pincer complexes have been demonstrated to catalyze the intermolecular dehydrogenative coupling between alcohols and secondary amines to form tertiary amides, offering a more earth-abundant metal alternative. researchgate.net

Functionalization and Derivatization of the Benzamide (B126) Moiety

The this compound scaffold provides multiple sites for chemical modification, allowing for the synthesis of a wide array of derivatives with potentially diverse properties. Functionalization can occur on the aromatic ring of the benzamide moiety or on the N-phenylpropyl side chain.

Aromatic Substitution Reactions on the Phenyl Ring

The phenyl ring of the benzamide group is amenable to electrophilic aromatic substitution reactions, enabling the introduction of various functional groups. uomustansiriyah.edu.iq The amide group is generally considered an ortho-, para-directing group, although its activating/deactivating nature can be influenced by reaction conditions.

The synthesis of substituted this compound derivatives, as mentioned previously, exemplifies this type of functionalization. By starting with a substituted benzoic acid, derivatives with functionalities such as methyl, hydroxyl, iodo, and chloro groups on the benzoyl phenyl ring can be readily prepared. nih.gov

Another powerful method for the direct introduction of an amide group onto an aromatic ring is the Friedel-Crafts carboxamidation. While not a substitution on a pre-existing benzamide, this reaction builds the benzamide moiety directly on an arene. For instance, cyanoguanidine has been used as a reagent for the direct Friedel-Crafts carboxamidation of arenes in the presence of a Brønsted superacid. nih.gov

Nucleophilic aromatic substitution can also be employed to functionalize the phenyl ring, particularly if it bears strong electron-withdrawing groups. libretexts.org This reaction involves the substitution of a leaving group, such as a halide, by a nucleophile. libretexts.org

Modification of the N-Phenylpropyl Side Chain

The N-phenylpropyl side chain offers additional opportunities for chemical modification. The alkyl chain and the terminal phenyl group can both be functionalized to introduce new chemical features.

The size and nature of the N-alkyl side chain can significantly influence the properties of the amide, such as its hydration and interactions with water. nih.govacs.org Synthetic modifications to this chain can therefore be used to tune the molecule's physical and chemical characteristics.

An example of a direct modification on the propyl chain is the synthesis of N-[3-Hydroxy-3-(3-methoxyphenyl)-3-phenylpropyl]benzamide. This demonstrates that the benzylic position of the propyl chain can be a site for reactions such as hydroxylation. Further transformations of such a hydroxyl group could lead to a variety of other functional groups.

The terminal phenyl group of the side chain is also susceptible to electrophilic aromatic substitution reactions, similar to the benzoyl phenyl ring, allowing for the introduction of substituents at its ortho, meta, and para positions.

Ortho-Substituted Derivatives and Their Synthesis

The synthesis of ortho-substituted this compound derivatives often relies on directed C-H functionalization strategies, where the amide functionality directs a metal catalyst to the ortho-position of the benzoyl group. While many methods focus on N-aryl or N,N-dialkyl benzamides, the principles can be extended to N-alkylbenzamides like this compound.

Directed Ortho-Metalation (DoM) is a powerful technique for introducing substituents at the ortho-position. This method typically involves the deprotonation of the ortho-C-H bond by a strong base, such as an organolithium reagent, facilitated by the coordinating effect of the amide group. The resulting ortho-lithiated species can then react with various electrophiles to introduce a wide range of substituents. The amide group acts as a directed metalation group (DMG), interacting with the lithium reagent and positioning it for selective deprotonation of the adjacent C-H bond wikipedia.org.

Transition Metal-Catalyzed C-H Functionalization offers a more versatile and milder approach for the synthesis of ortho-substituted benzamides. Rhodium, palladium, and ruthenium catalysts are commonly employed for this purpose. For instance, rhodium(III) catalysts can facilitate the oxidative cycloaddition of benzamides with alkynes, proceeding through an initial N-H metalation followed by ortho-C-H activation to form a rhodacycle intermediate. This intermediate then undergoes alkyne insertion to yield isoquinolones, which are ortho-functionalized benzamide derivatives nih.gov. While this example leads to a cyclic product, the initial ortho-C-H activation is a key step that can be adapted for other transformations.

Ruthenium-catalyzed reactions have also been developed for the ortho-arylation and alkenylation of N-alkyl benzamides with boronic acids, providing a direct route to ortho-substituted products acs.org. Similarly, cobalt catalysts have been utilized for the ortho-alkylation of benzamides through C-H activation researchgate.net.

Below is a table summarizing some transition metal-catalyzed methods for the ortho-functionalization of benzamides.

| Catalyst System | Directing Group | Reactant | Product | Reference |

| [Rh(Cp*)Cl2]2/AgSbF6 | Amide | Alkyne | Isoquinolone | nih.gov |

| Ru(II) catalyst | N-methoxyamide | Boronic Acid | ortho-Aryl/Alkenyl Benzamide | acs.org |

| Co(III) catalyst | Amide | Alkene | ortho-Alkyl Benzamide | researchgate.net |

Advanced Synthetic Protocols and Catalysis

The construction of the benzamide scaffold itself can be achieved through various metal-catalyzed coupling reactions, which offer advantages in terms of efficiency, substrate scope, and functional group tolerance over traditional methods.

Copper-Catalyzed Amidation: Copper-catalyzed C-N cross-coupling reactions, often referred to as Ullmann-type or Chan-Lam couplings, are effective for the synthesis of N-alkylamides. These reactions can couple primary amides with alkyl boronic esters. The use of specific diketimine (nacnac) ligands has been shown to facilitate the coupling of both primary and secondary alkyl boronic esters with a variety of primary amides, providing a direct route to secondary amides without significant side reactions like over-alkylation or β-hydride elimination nih.gov.

Rhodium-Catalyzed Carbonylation: Rhodium catalysts can be employed in carbonylation reactions to construct the benzamide core. For example, an additive-free carbonylation of benzamides using diethyl dicarbonate (B1257347) as a carbonyl source has been developed to synthesize phthalimides, which are cyclic benzamide derivatives rsc.orgelsevierpure.com. This type of strategy highlights the potential of rhodium catalysis in forming the amide bond through C-H activation and carbonylation.

Palladium-Catalyzed Aminocarbonylation: Palladium-catalyzed aminocarbonylation of aryl halides is a well-established method for the synthesis of benzamides. This reaction involves the coupling of an aryl halide, carbon monoxide, and an amine in the presence of a palladium catalyst. While not specific to this compound, this methodology is highly versatile for the synthesis of a wide range of benzamide derivatives.

The following table provides an overview of some metal-catalyzed reactions for the synthesis of benzamide scaffolds.

| Metal Catalyst | Coupling Partners | Product | Key Features | Reference |

| Copper | Primary Amide + Alkyl Boronic Ester | Secondary Amide | Mild conditions, high functional group tolerance | nih.gov |

| Rhodium | Benzamide + Diethyl Dicarbonate | Phthalimide | Additive-free, CO-free carbonylation | rsc.orgelsevierpure.com |

| Palladium | Aryl Halide + CO + Amine | Benzamide | Versatile, wide substrate scope | N/A |

The stereoselective synthesis of analogues of this compound primarily involves the preparation of chiral 3-phenylpropan-1-amine derivatives, which can then be acylated to form the final amide. The introduction of a stereocenter in the 3-phenylpropyl moiety, particularly at the γ-position to the nitrogen, is a key challenge.

Asymmetric Hydrogenation: Transition metal-catalyzed asymmetric hydrogenation is a powerful tool for the enantioselective synthesis of chiral amines nih.gov. For instance, the asymmetric hydrogenation of suitable unsaturated precursors, such as enamines or imines derived from phenylpropanal derivatives, can yield chiral 3-phenylpropan-1-amine. The choice of a suitable chiral ligand for the transition metal catalyst (e.g., rhodium, iridium, or ruthenium) is crucial for achieving high enantioselectivity.

Enzymatic and Biocatalytic Methods: Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amines. Transaminases, for example, can be used for the asymmetric amination of ketones to produce chiral amines with high enantiomeric excess. A three-step biocatalytic route starting from prochiral bicyclic diketones has been developed to synthesize 3-substituted cyclohexylamine (B46788) derivatives, demonstrating the potential of enzymatic cascades for creating multiple chiral centers researchgate.net.

Stereospecific Isomerization: A method for the synthesis of γ-chiral aliphatic amines from readily accessible α-chiral allylic amines has been developed. This involves a base-catalyzed stereospecific isomerization of the chiral allylic amine, followed by a diastereoselective reduction of the resulting imine/enamine intermediate. This strategy can lead to γ-trifluoromethylated aliphatic amines with two non-contiguous stereogenic centers in excellent yields and high diastereo- and enantioselectivities nih.govacs.orgresearchgate.net.

A summary of strategies for the stereoselective synthesis of chiral amine precursors is presented below.

| Method | Precursor | Key Features | Reference |

| Asymmetric Hydrogenation | Unsaturated imine/enamine | High enantioselectivity, atom-economical | nih.gov |

| Biocatalysis (Transaminase) | Prochiral ketone | High stereoselectivity, mild conditions | researchgate.net |

| Stereospecific Isomerization | α-Chiral allylic amine | Access to γ-chiral amines, high diastereoselectivity | nih.govacs.orgresearchgate.net |

Reaction Mechanism Elucidation in this compound Synthesis

The most common and direct method for the synthesis of this compound is the reaction of a benzoyl derivative (e.g., benzoyl chloride) with 3-phenylpropan-1-amine. This reaction typically proceeds via a nucleophilic acyl substitution mechanism, often referred to as the Schotten-Baumann reaction when carried out in the presence of a base vedantu.comcollegedunia.combyjus.compw.livechemistry-reaction.comiitk.ac.injk-sci.comvedantu.com.

The mechanism of the Schotten-Baumann reaction involves the following key steps:

Nucleophilic Attack: The primary amine, 3-phenylpropan-1-amine, acts as a nucleophile and attacks the electrophilic carbonyl carbon of the benzoyl chloride. This leads to the formation of a tetrahedral intermediate vedantu.com.

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the chloride ion, which is a good leaving group jk-sci.com.

Deprotonation: The resulting protonated amide is then deprotonated by a base (e.g., aqueous sodium hydroxide (B78521) or pyridine) present in the reaction mixture. This step is crucial as it neutralizes the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction byjus.compw.live.

C₆H₅COCl + H₂N(CH₂)₃C₆H₅ + NaOH → C₆H₅CONH(CH₂)₃C₆H₅ + NaCl + H₂O

Kinetic studies on the direct amidation of carboxylic acids with amines have shown that the reaction can be favored over ester formation in the presence of an excess of the amine component when catalyzed by lipases diva-portal.org. Theoretical studies on the mechanism of amide bond formation from carboxylic acids and amines have also been conducted to understand the energetics and pathways of these reactions.

Advanced Spectroscopic and Chromatographic Characterization of N 3 Phenylpropyl Benzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful analytical tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of each atom.

Proton NMR (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy of N-(3-phenylpropyl)benzamide reveals distinct signals corresponding to the different sets of protons in the molecule. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl3), the aromatic protons of the benzamide (B126) and phenylpropyl groups appear in the downfield region, generally between δ 7.15 and δ 7.90 ppm. nih.gov The amide proton (N-H) typically presents as a broad singlet around δ 6.05 ppm. sci-hub.st

The protons of the propyl chain exhibit characteristic splitting patterns. The two protons adjacent to the nitrogen atom (CH2-N) appear as a quartet around δ 3.53 ppm, while the two protons of the central methylene (B1212753) group (CH2-CH2-CH2) are observed as a multiplet around δ 2.00 ppm. The two protons attached to the phenyl group (Ph-CH2) show a triplet at approximately δ 2.75 ppm. sci-hub.st

Table 1: ¹H NMR Spectroscopic Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic-H (Benzamide) | 7.66 - 7.68 | m | |

| Aromatic-H (Benzamide) | 7.48 - 7.49 | m | |

| Aromatic-H (Benzamide) | 7.38 - 7.42 | m | |

| Aromatic-H (Phenylpropyl) | 7.30 - 7.31 | m | |

| Aromatic-H (Phenylpropyl) | 7.20 - 7.24 | m | |

| Amide-H | 6.05 | br s | |

| CH₂-N | 3.53 | q | 6.60 |

| Ph-CH₂ | 2.75 | t | 7.59 |

| CH₂-CH₂-CH₂ | 1.96 - 2.02 | m |

Data obtained in CDCl₃ at 500 MHz. sci-hub.st

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, the carbonyl carbon of the amide group is typically the most downfield signal, appearing around δ 167.1 ppm. rsc.org The aromatic carbons resonate in the region of δ 125.6 to 141.2 ppm. The carbons of the propyl chain are found in the upfield region of the spectrum.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| C=O | 167.1 |

| Aromatic C (quaternary) | 141.2 |

| Aromatic C (quaternary) | 134.4 |

| Aromatic CH | 131.3 |

| Aromatic CH | 128.6 |

| Aromatic CH | 128.5 |

| Aromatic CH | 128.4 |

| Aromatic CH | 126.9 |

| Aromatic CH | 125.6 |

| CH₂-N | 40.4 |

| Ph-CH₂ | 33.4 |

| CH₂-CH₂-CH₂ | 31.1 |

Data obtained in CDCl₃.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in unambiguously assigning the proton and carbon signals.

COSY (¹H-¹H Correlation Spectroscopy): A COSY experiment on this compound would show correlations between the protons of the propyl chain, confirming their connectivity. For instance, the CH₂-N protons would show a correlation with the adjacent CH₂ protons, which in turn would correlate with the Ph-CH₂ protons. researchgate.netresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. This allows for the direct assignment of the carbon signals based on the previously assigned proton signals. For example, the proton signal at δ 3.53 ppm would correlate with the carbon signal at δ 40.4 ppm, confirming this as the CH₂-N group. researchgate.netepfl.ch

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight of a compound and for obtaining information about its structure through fragmentation analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. For this compound, LC-MS analysis typically shows the protonated molecule [M+H]⁺. nih.gov In some cases, adducts with sodium [M+Na]⁺ may also be observed. rsc.org The retention time (t_R_) from the liquid chromatography component provides an additional characteristic parameter for the compound. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a very accurate measurement of the mass-to-charge ratio (m/z), which allows for the determination of the elemental composition of the molecule. For this compound (C₁₆H₁₇NO), the calculated exact mass can be compared with the experimentally determined mass to confirm the molecular formula with high confidence. rsc.org

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Found m/z |

|---|---|---|

| [M+H]⁺ | 240.1383 | 240.1388 |

| [M+Na]⁺ | 262.1202 | 262.1206 |

These values confirm the elemental composition of C₁₆H₁₇NO.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a powerful, non-destructive method for identifying the functional groups within a molecule by probing its vibrational energy levels.

Infrared (IR) spectroscopy is instrumental in identifying the characteristic functional groups of this compound. The IR spectrum displays absorption bands corresponding to the vibrations of specific bonds within the molecule. Key vibrational frequencies for related benzamide structures have been identified, providing a basis for the analysis of this compound. For instance, the IR spectrum of N-(1-(4-Methoxyphenyl)-3-oxo-3-phenylpropyl)benzamide shows characteristic peaks at 3273, 3063, 2951, 2837, 1680, 1638, 1514, and 1034 cm⁻¹. wiley-vch.de These bands are indicative of N-H stretching, C-H stretching of aromatic and aliphatic groups, C=O stretching of the amide, and other skeletal vibrations.

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| N-H Stretch | ~3273 |

| Aromatic C-H Stretch | ~3063 |

| Aliphatic C-H Stretch | ~2951, ~2837 |

| Amide C=O Stretch (Amide I) | ~1680 |

| N-H Bend / C-N Stretch (Amide II) | ~1638 |

| Aromatic C=C Stretch | ~1514 |

| C-O/C-N Stretch | ~1034 |

This table is populated with data for a related benzamide derivative and serves as a representative example.

Raman spectroscopy offers complementary information to IR spectroscopy and is particularly useful for analyzing non-polar bonds and symmetric vibrations. While specific Raman data for this compound is not extensively detailed in the provided context, the technique has been identified as optimal for assessing related compounds like N-(3-phenylpropyl)methanesulfonamide. uniovi.es For aromatic compounds, C-C stretching vibrations are typically observed in the 1400-1650 cm⁻¹ region. researchgate.net Raman spectroscopy can be effectively used to study the crystal form of related molecules. patentoppositions.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. In this compound, the primary chromophores are the benzene (B151609) rings.

The UV spectrum of benzene itself shows three absorption bands around 184 nm, 204 nm, and 256 nm, which arise from π→π* transitions. spcmc.ac.in Substitution on the benzene ring, as in the case of this compound, can cause shifts in the position and intensity of these bands. The amide group can also influence the electronic transitions. Studies on benzamide and its derivatives show that transitions can be of the π→π* type. researchgate.net The exact wavelengths of maximum absorbance (λmax) for this compound would be determined experimentally, but are expected to be in the regions characteristic of substituted benzene and benzamide chromophores. For example, monitoring reaction progress for related compounds is often done at 254 nm. ejgm.co.uk

| Electronic Transition Type | Expected Wavelength Region (nm) |

| π→π* (Primary band) | ~200-240 |

| π→π* (Secondary band) | ~250-280 |

This table provides expected regions for benzamide-type compounds based on general principles of UV-Vis spectroscopy.

Chromatographic Methods for Purity and Mixture Analysis

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of this compound and its derivatives. In one method, preparative HPLC was used to purify this compound. nih.gov The purity of related compounds is often confirmed to be greater than 98% by HPLC. A typical HPLC setup for related compounds might use a C18 reverse-phase column with a mobile phase gradient of water and acetonitrile (B52724), often with an additive like trifluoroacetic acid (TFA). nih.govrsc.org Detection is commonly performed using a UV detector at a wavelength where the analyte absorbs, such as 254 nm. ejgm.co.uk For instance, the HPLC analysis of a related compound, N-(1-(4-Methoxyphenyl)-3-oxo-3-phenylpropyl)benzamide, was performed on a Chiralpak AD-H column with a mobile phase of hexane/iPrOH (75/25) at a flow rate of 1.0 mL/min and detection at 254 nm. wiley-vch.de

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) combines the high-resolution separation of UPLC with the sensitive and selective detection of mass spectrometry. This powerful technique is used for the identification and quantification of this compound and related compounds. In one study, the synthesis of 3-hydroxy-N-(3-phenylpropyl)benzamide was monitored by UPLC-MS to confirm the expected mass of the product. diva-portal.org An LCMS analysis of this compound itself showed a retention time of 11.34 minutes and a mass-to-charge ratio (m/z) of 240.3 (M+H)⁺. nih.gov The mobile phase for such analyses often consists of a gradient of water and acetonitrile with 0.01% trifluoroacetic acid. nih.gov

| Compound | Retention Time (t_R) | m/z (M+H)⁺ | Reference |

| This compound | 11.34 min | 240.3 | nih.gov |

| 3-hydroxy-N-(3-phenylpropyl)benzamide | 9.98 min | 256.3 | nih.gov |

| 2-chloro-N-(3-phenylpropyl)benzamide | 11.57 min | 274.1 | nih.gov |

| 2-nitro-N-(3-phenylpropyl)benzamide | 11.01 min | 285.2 | nih.gov |

Computational and Theoretical Investigations of N 3 Phenylpropyl Benzamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into molecular structure, stability, and reactivity.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For molecules like N-(3-phenylpropyl)benzamide, DFT calculations could predict its most stable three-dimensional arrangement of atoms (molecular geometry). These calculations would typically involve optimizing the bond lengths, bond angles, and dihedral angles to find the lowest energy conformation.

Furthermore, DFT studies can elucidate the electronic structure, detailing the distribution of electron density and identifying regions of the molecule that are electron-rich or electron-poor. This is often visualized through molecular electrostatic potential (MEP) maps, which are valuable for predicting sites of electrophilic and nucleophilic attack. While specific DFT data for this compound is not published, studies on similar benzamide (B126) derivatives have utilized methods like B3LYP with various basis sets to obtain optimized geometries and electronic properties.

HOMO-LUMO Gap Analysis and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular reactivity. A smaller gap generally suggests a more reactive molecule. For this compound, a HOMO-LUMO analysis would provide valuable predictions about its reactivity in various chemical reactions. Although specific values are not available for this compound, research on other benzamides has used HOMO-LUMO gap calculations to rationalize their observed chemical behavior and to design new derivatives with desired reactivity profiles.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a way to study the macroscopic behavior of molecules and their interactions with their environment over time.

Conformational Analysis and Energy Landscapes

The flexible propyl linker in this compound allows for a wide range of possible three-dimensional conformations. Conformational analysis aims to identify the most stable conformers and to understand the energy barriers between them. This is often accomplished by systematically rotating the rotatable bonds and calculating the potential energy of each resulting conformation.

The results of a conformational analysis are typically visualized as a potential energy surface or landscape, which maps the energy of the molecule as a function of its conformational coordinates. Understanding the preferred conformations of this compound would be essential for predicting its biological activity and physical properties.

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. In drug discovery, it is commonly used to predict the interaction between a small molecule ligand and a protein target.

Given that many benzamide derivatives exhibit biological activity, molecular docking studies could be employed to investigate the potential of this compound to interact with various biological targets. Such studies would involve docking the molecule into the active site of a protein and scoring the binding affinity. While no specific docking studies on this compound have been reported, related compounds have been docked into the active sites of enzymes like monoamine oxidase and cholinesterase to explore their potential as inhibitors.

Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein. Unlike the static picture provided by molecular docking, MD simulations can reveal how the complex behaves over time, providing insights into the stability of the binding pose and the key interactions that maintain the ligand-target complex.

For a potential complex between this compound and a biological target, an MD simulation could track the movements of both the ligand and the protein, offering a more realistic representation of the binding event. This information is invaluable for understanding the mechanism of action and for the rational design of more potent analogs.

Mechanistic Insights from Computational Chemistry

Computational chemistry has emerged as a powerful tool to elucidate the intricate details of chemical reactions, providing insights that are often difficult to obtain through experimental means alone. In the context of this compound, computational studies, primarily employing Density Functional Theory (DFT), can offer a deep understanding of its formation and reactivity. These theoretical investigations allow for the mapping of potential energy surfaces, the characterization of transient species, and the quantitative prediction of kinetic parameters, thereby unraveling the underlying reaction mechanisms.

A cornerstone of mechanistic computational chemistry is the characterization of transition states, which are the energetic maxima along a reaction coordinate. The geometry and energy of a transition state provide crucial information about the feasibility of a proposed reaction pathway. For reactions involving this compound, such as its synthesis via nickel-catalyzed amidation of an aldehyde with an amine, DFT calculations can be used to locate and characterize the relevant transition state structures.

In a hypothetical nickel-catalyzed C-N cross-coupling reaction to form this compound, the transition state would likely involve the coordination of both the aldehyde and the amine to the nickel center. nsf.gov Computational analysis would focus on key geometric parameters such as the forming C-N bond distance and the coordination geometry around the nickel atom. Vibrational frequency analysis is then performed to confirm the nature of the stationary point; a true transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Table 1: Hypothetical Transition State Parameters for the Nickel-Catalyzed Formation of this compound

| Parameter | Value | Description |

| Imaginary Frequency | -350 cm⁻¹ | Corresponds to the C-N bond formation. |

| Ni-N Distance | 2.1 Å | The distance between the nickel catalyst and the nitrogen of the amine. |

| Ni-O Distance | 2.0 Å | The distance between the nickel catalyst and the oxygen of the aldehyde. |

| C-N Forming Bond Distance | 1.8 Å | The distance between the carbonyl carbon and the amine nitrogen in the transition state. |

| Activation Energy (ΔG‡) | 15 kcal/mol | The calculated free energy barrier for the reaction. |

Note: The data in this table is hypothetical and serves as an illustrative example of the types of parameters obtained from transition state calculations.

The calculated activation energy provides a quantitative measure of the kinetic barrier of the reaction, which can be correlated with experimental reaction rates. Furthermore, analysis of the atomic orbitals involved in the transition state can reveal the electronic nature of the bond-forming process.

Kinetic Isotope Effect (KIE) studies are a powerful experimental and computational tool for probing the rate-determining step of a reaction and the nature of the transition state. harvard.edu The KIE is the ratio of the reaction rate of a molecule with a lighter isotope to that of a molecule with a heavier isotope at the same position. A primary KIE is observed when a bond to the isotope is broken or formed in the rate-determining step, while a secondary KIE arises from isotopic substitution at a position not directly involved in bond breaking or formation.

In the context of this compound, a KIE study could be designed to investigate the mechanism of a reaction, for instance, a C-H activation at the benzylic position of the propyl chain. By replacing the hydrogen atoms at this position with deuterium, one could determine if the C-H bond cleavage is involved in the rate-limiting step.

Computational methods can be used to predict KIEs by calculating the vibrational frequencies of the ground state and the transition state for both the isotopically light and heavy molecules. These calculations can provide a detailed understanding of the vibrational contributions to the KIE.

Table 2: Predicted Kinetic Isotope Effects for a Hypothetical C-H Activation of this compound

| Reaction Coordinate | Isotopic Substitution | Predicted kH/kD | Implication |

| Benzylic C-H Activation | Deuteration at the benzylic position | 5.2 | C-H bond breaking is likely the rate-determining step. |

| Aromatic C-H Activation | Deuteration of the phenyl ring | 1.1 | C-H bond breaking on the ring is not rate-determining. |

Note: The data in this table is hypothetical and based on principles of KIE studies. nih.govnih.gov A kH/kD value significantly greater than 1 indicates a primary kinetic isotope effect.

A large primary KIE, as hypothetically shown for benzylic C-H activation, would provide strong evidence for the involvement of that specific C-H bond in the rate-determining step of the reaction.

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry is not only valuable for mechanistic studies but also for the prediction of spectroscopic properties of molecules. researchgate.net Methods like DFT, often using hybrid functionals such as B3LYP, can accurately calculate various spectroscopic parameters, including vibrational frequencies (IR and Raman), and nuclear magnetic resonance (NMR) chemical shifts. These predictions can aid in the identification and characterization of newly synthesized compounds and can help in the interpretation of experimental spectra.

For this compound, computational methods can predict its characteristic spectroscopic signatures. The calculated vibrational frequencies can be compared with experimental FT-IR spectra to assign specific peaks to the corresponding vibrational modes of the molecule, such as the C=O stretch of the amide and the N-H stretch. Similarly, calculated ¹H and ¹³C NMR chemical shifts, after appropriate scaling, can be correlated with experimental data to confirm the molecular structure.

Table 3: Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Value (B3LYP/6-31G*) | Experimental Value |

| FT-IR (cm⁻¹) | ||

| N-H Stretch | 3350 | ~3300 |

| C=O Stretch | 1680 | ~1650 |

| C-N Stretch | 1250 | ~1230 |

| ¹H NMR (ppm) | ||

| N-H Proton | 6.5 | ~6.3 |

| Aromatic Protons | 7.2 - 7.8 | 7.1 - 7.7 |

| ¹³C NMR (ppm) | ||

| Carbonyl Carbon | 168 | ~167 |

| Aromatic Carbons | 125 - 135 | 126 - 134 |

Note: The predicted values in this table are hypothetical and illustrative of the expected correlation between computational and experimental data. researchgate.netacs.org The experimental values are typical ranges for similar benzamide structures.

The agreement between the predicted and experimental spectroscopic data provides confidence in both the structural assignment of the molecule and the accuracy of the computational methods employed.

Structure Activity Relationship Sar Studies of N 3 Phenylpropyl Benzamide Derivatives

Impact of Benzene (B151609) Ring Substitutions on Biological Activity

The substitution pattern on the benzamide (B126) benzene ring (the "left-hand side" or LHS) is a critical determinant of biological activity. Research into analogs has shown that the type and position of substituents can dramatically alter a compound's efficacy.

In studies of N-(3-phenylpropyl)benzamide derivatives as inhibitors of the influenza virus protein NS1, various substitutions on the benzamide ring were explored. The unsubstituted this compound served as a baseline compound. The introduction of hydroxyl (-OH) groups at the meta and para positions, as seen in 3-hydroxy-N-(3-phenylpropyl)benzamide and 4-hydroxy-N-(3-phenylpropyl)benzamide, was tested to probe the effects of hydrogen-bonding groups. researchgate.net Similarly, substitutions with electron-donating groups like methyl (e.g., 2-methyl-N-(3-phenylpropyl)benzamide) and electron-withdrawing groups such as nitro (e.g., 2-nitro-N-(3-phenylpropyl)benzamide) and halogens (e.g., 2-fluoro-N-(3-phenylpropyl)benzamide and 2-iodo-N-(3-phenylpropyl)benzamide) were evaluated to understand the influence of electronic properties on activity. researchgate.net

General SAR principles suggest that electron-donating and electron-withdrawing groups can significantly affect a molecule's interaction with its target. For instance, in some related benzamide series, the presence of multiple electron-donating methoxy (B1213986) groups enhanced biological activity. nih.govgoogle.com Conversely, bulky substituents have been shown to sometimes reduce activity, indicating a potential steric hindrance at the binding site. nih.gov The presence of hydroxyl groups can introduce new hydrogen bonding interactions and may also impact properties like solubility. nih.gov

Table 1: Impact of Benzamide Ring Substitutions on Activity Activity trends are based on qualitative descriptions from cited research.

| Compound Name | Substitution on Benzamide Ring | General Effect on Activity | Reference |

|---|---|---|---|

| This compound | None (unsubstituted) | Baseline activity | researchgate.net |

| 3-hydroxy-N-(3-phenylpropyl)benzamide | 3-OH | Modulated activity | researchgate.net |

| 4-hydroxy-N-(3-phenylpropyl)benzamide | 4-OH | Modulated activity | researchgate.net |

| 2-methyl-N-(3-phenylpropyl)benzamide | 2-CH₃ | Modulated activity | researchgate.net |

| 2-fluoro-N-(3-phenylpropyl)benzamide | 2-F | Modulated activity | researchgate.net |

| 2-nitro-N-(3-phenylpropyl)benzamide | 2-NO₂ | Modulated activity | researchgate.net |

| 3,4,5-trimethoxy-N-(3-phenylpropyl)benzamide | 3,4,5-(OCH₃)₃ | Potentially enhanced activity (based on related series) | google.com |

Role of the Amide Linkage and Its Modifications

The amide bond (-CONH-) is a cornerstone of the this compound structure, often playing a vital role in binding to biological targets through hydrogen bonding. The carbonyl oxygen can act as a hydrogen bond acceptor, while the N-H group can act as a hydrogen bond donor.

The importance of this linkage has been demonstrated in studies where its replacement led to a significant loss of biological activity. For example, in one study on a related series of compounds, substituting the amide group with an ester group resulted in inactive compounds, highlighting the necessity of the hydrogen bonding capabilities of the amide for target interaction. mdpi.com

However, the amide bond's susceptibility to enzymatic hydrolysis can limit the metabolic stability and oral bioavailability of drug candidates. mdpi.com To overcome this, medicinal chemists often employ bioisosteric replacement, where the amide bond is substituted with a group that mimics its key physicochemical properties but offers greater resistance to degradation. Common amide bioisosteres include:

1,2,3-Triazoles: These five-membered rings are excellent mimics of the trans amide bond. They possess a similar size, planarity, and dipole moment, and can participate in hydrogen bonding. nih.gov

Oxadiazoles: Like triazoles, these heterocycles are planar and have comparable dipole moments to the amide bond. nih.gov

Olefins (E-alkenes): The (E)-CR=CH group is a non-hydrolyzable isostere that rigidly mimics the geometry and spacing of the trans amide bond. wisdomlib.org

Sulfonamides: This group can mimic hydrogen bonding interactions, sometimes forming multiple interactions that enhance binding. mdpi.com

Table 2: Common Bioisosteric Replacements for the Amide Bond

| Bioisostere | Key Features | Potential Advantage | Reference |

|---|---|---|---|

| 1,2,3-Triazole | Mimics trans amide geometry, planar, strong dipole moment | Metabolic stability, improved activity | nih.gov |

| Oxadiazole | Planar, similar dipole moment to amide | Metabolic stability | nih.gov |

| (E)-Alkene | Non-hydrolyzable, rigid, similar 3D structure | Metabolic stability | wisdomlib.org |

| Sulfonamide | Hydrogen bond acceptor | Metabolic stability, potential for enhanced binding | mdpi.com |

Influence of the Phenylpropyl Chain Length and Substitutions

The length and character of the linker connecting the two aromatic rings are critical for orienting the pharmacophoric groups correctly within the target's binding pocket. For this compound derivatives, the three-carbon (propyl) chain has been shown to be particularly effective in certain contexts.

In studies targeting the influenza NS1 protein, a derivative with a three-carbon spacer showed a substantial increase in activity compared to analogs with shorter linkers. researchgate.net Research suggested that a linker of three or four methylene (B1212753) units was optimal for this specific target, allowing the terminal phenyl ring to reach and interact with a hydrophobic pocket. researchgate.net

However, the optimal linker length is highly dependent on the specific biological target. In a different study on glioma cell proliferation, increasing the linker length from a single methylene group (benzylamine) to two (phenethylamine) improved activity. mdpi.com Yet, further extension to a three-carbon chain (phenylpropylamine) led to a decrease in antiproliferative activity, suggesting a more constrained binding site in that target. mdpi.com This highlights that while the propyl chain is a key feature of the parent compound, its length must be optimized for each specific biological application. The general principle that alkyl chain length significantly influences physicochemical properties and biological interactions is well-established across various chemical systems.

Table 3: Influence of Linker Chain Length on Biological Activity

| Compound Series/Target | Linker Chain Length | Observed Activity Trend | Reference |

|---|---|---|---|

| Influenza NS1 Inhibitors | 3 carbons (propyl) | Substantial increase in activity vs. shorter chains | researchgate.net |

| Influenza NS1 Inhibitors | 4 carbons (butyl) | Also showed high activity | researchgate.net |

| Glioma Cell Inhibitors | 1 carbon (methyl) | Lower activity | mdpi.com |

| Glioma Cell Inhibitors | 2 carbons (ethyl) | Superior activity compared to 1-carbon linker | mdpi.com |

| Glioma Cell Inhibitors | 3 carbons (propyl) | Decreased activity compared to 2-carbon linker | mdpi.com |

Stereochemical Considerations in SAR

While the parent this compound molecule is achiral, the introduction of substituents on the propyl chain or the creation of more rigid, cyclic analogs can introduce chiral centers. In such cases, the stereochemistry of the molecule becomes a paramount factor in its biological activity. The differential activity of enantiomers arises from the fact that biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with the distinct three-dimensional arrangements of stereoisomers.

For example, if a methyl group were introduced at the α-carbon of the propyl chain, it would create a chiral center, resulting in (R) and (S) enantiomers. It is highly probable that one enantiomer would exhibit greater potency than the other due to a more favorable fit within the target's binding site. This principle is fundamental to medicinal chemistry, as seen in numerous drugs where only one enantiomer is pharmacologically active.

The synthesis of stereochemically pure compounds is therefore crucial for evaluating SAR. Methods for asymmetric synthesis or for the separation of enantiomers are employed to obtain single stereoisomers for biological testing. google.com The stereoselective synthesis of amide bond isosteres, such as (E)-alkene isosteres, also underscores the importance of controlling the precise 3D geometry of molecules to achieve the desired biological effect. wisdomlib.org In a series of eticlopride-based ligands, which feature a substituted benzamide, the stereochemistry of a pyrrolidine (B122466) ring linked to the amide nitrogen was critical for binding affinity to dopamine (B1211576) receptors.

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a powerful computational tool used in drug design to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological activity. This approach is particularly valuable in a ligand-based drug design strategy, which can be applied when the 3D structure of the biological target is unknown, but a set of active molecules has been identified.

Based on the SAR data for this compound derivatives, a hypothetical pharmacophore model can be constructed. The key features would likely include:

Two Hydrophobic/Aromatic Regions: One corresponding to the substituted benzamide ring and the other to the terminal phenyl ring of the propyl chain. researchgate.net

A Hydrogen Bond Acceptor: The carbonyl oxygen of the amide bond.

A Hydrogen Bond Donor: The N-H group of the amide bond.

A Defined Distance and Spatial Relationship: The three-carbon linker serves to position the two hydrophobic regions and the amide group at an optimal distance and orientation for binding.

Once a pharmacophore model is developed and validated, it can be used to screen large virtual databases of chemical compounds to identify new molecules that match the pharmacophoric features and are therefore likely to be active. Furthermore, the SAR data can be used to build quantitative structure-activity relationship (QSAR) models. 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) correlate the 3D steric and electrostatic fields of the molecules with their biological activities to create predictive models that can guide the design of more potent analogs.

Biological Activity and Mechanistic Investigations of N 3 Phenylpropyl Benzamide Analogues Non Clinical Focus

Enzyme Inhibition Studies (in vitro/in vivo animal models)

Histone Deacetylase (HDAC) Inhibition

N-(3-phenylpropyl)benzamide analogues have been investigated as inhibitors of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression. google.comgoogle.com Inhibition of HDACs is a promising strategy for the treatment of cell proliferative diseases. google.comgoogle.com

Certain this compound derivatives have been designed and synthesized to target specific HDAC isoforms. For example, N-hydroxy-3-(3-phenylpropyl)-benzamide was synthesized as a potential HDAC inhibitor. google.comgoogle.com The general structure of these inhibitors often features a zinc-binding group, a linker, and a capping group that interacts with the surface of the enzyme.

Studies have shown that some of these compounds can inhibit HDAC1 with IC₅₀ values in the micromolar range, induce the hyperacetylation of histones, and upregulate the expression of the tumor suppressor p21(WAF1/Cip1). nih.gov This ultimately leads to the inhibition of proliferation in human cancer cells. nih.gov Furthermore, some analogues have demonstrated activity in in vivo human tumor xenograft models. nih.gov

The development of selective HDAC8 inhibitors has also been a focus of research. acs.org Molecular modeling suggests that specific structural features, such as a phenylthiomethyl group, can bind to a unique hydrophobic pocket of HDAC8, contributing to the potency and selectivity of the inhibitor. acs.org These selective inhibitors have been shown to cause the selective acetylation of cohesin in cells and exhibit growth-inhibitory effects on T-cell lymphoma and neuroblastoma cells. acs.org

Table 1: Examples of this compound Analogues as HDAC Inhibitors

| Compound | Target | Activity | Reference |

| N-hydroxy-3-(3-phenylpropyl)-benzamide | HDAC | Inhibitor | google.comgoogle.com |

| 4-(Heteroarylaminomethyl)-N-(2-aminophenyl)-benzamides | HDAC1 | IC₅₀ < 1 µM | nih.gov |

| Triazole-based analogues | HDAC8 | GI₅₀ = 3–80 µM in T-cell lymphoma and neuroblastoma cells | acs.org |

Carbonic Anhydrase (CA) Inhibition

Analogues of this compound have been explored as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological and pathological processes, including tumorigenicity. mdpi.comgoogle.com The inhibition of specific CA isoforms, particularly the tumor-associated hCA IX and XII, is a validated strategy for cancer therapy. mdpi.comresearchgate.net

Research has focused on designing benzenesulfonamide (B165840) derivatives that incorporate the this compound scaffold. researchgate.net These compounds have shown varying degrees of inhibitory activity against different hCA isoforms, with some demonstrating selectivity for the cancer-related isoforms hCA IX and XII over the cytosolic hCA I and II. researchgate.net For instance, a series of 4-((3-oxo-3-phenylpropyl)amino)benzenesulfonamide derivatives were synthesized and evaluated, with Kᵢ values in the nanomolar range for hCA IX and XII. researchgate.net

The structure-activity relationship (SAR) studies have highlighted the importance of certain structural features for potent and selective inhibition. researchgate.net For example, the position of the sulfamoyl group and the nature of the tail appended to the benzamide (B126) core have been shown to influence inhibitory activity. researchgate.net Some of the most potent inhibitors of hCA IX have also demonstrated significant cell growth inhibitory activity against breast cancer cell lines. researchgate.net

Table 2: Inhibitory Activity of this compound Analogues against Carbonic Anhydrase Isoforms

| Compound Analogue | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |

| 4-((3-oxo-3-phenylpropyl)amino)benzenesulfonamide derivatives | 49.3–6459 | 5.1–4171 | 9.4–945.1 | 5.2–1159 | researchgate.net |

| Benzenesulfonamide derivatives with urea (B33335) group | Potent inhibitors | Potent inhibitors | 20.4, 12.9, 18.2 | 26.6, 8.7, 17.2, 10.9 | researchgate.net |

Influenza Virus Protein NS1 Inhibition

The non-structural protein 1 (NS1) of the influenza A virus is a multifunctional protein that plays a critical role in viral replication and evasion of the host immune response. frontiersin.orgsemanticscholar.org It inhibits the production of interferons and downstream antiviral effects. nih.gov this compound analogues have been identified as small molecule inhibitors of the influenza virus protein NS1. nih.gov

A study involving the screening of a chemical library led to the identification of this compound as a lead compound. nih.gov Subsequent medicinal chemistry efforts focused on optimizing this scaffold. nih.gov Structure-activity relationship studies indicated a preference for an ortho-substituted phenyl ring as the left-hand side functionality. nih.gov For instance, the introduction of a hydroxyl group at the ortho position of the benzamide ring resulted in improved potency. nih.gov

These inhibitors are thought to interfere with the function of NS1, which includes binding to double-stranded RNA and inhibiting cellular mRNA processing. nih.gov By disrupting these functions, the compounds can potentially restore the host's innate immune response to the viral infection. nih.gov

Table 3: Examples of this compound Analogues as Influenza NS1 Inhibitors

| Compound | Modification | Reference |

| This compound (A11) | Parent compound | nih.gov |

| 3-hydroxy-N-(3-phenylpropyl)benzamide (A12) | Hydroxyl substitution | nih.gov |

| 2-fluoro-N-(3-phenylpropyl)benzamide (A17) | Fluoro substitution | nih.gov |

| 2-nitro-N-(3-phenylpropyl)benzamide (A16) | Nitro substitution | nih.gov |

| 2-iodo-N-(3-phenylpropyl)benzamide (A20) | Iodo substitution | nih.gov |

Fatty Acid Synthase (FASN) Inhibition

Fatty acid synthase (FASN) is a key enzyme in the de novo synthesis of long-chain fatty acids and is overexpressed in many cancer cells, making it an attractive target for anticancer drug development. mdpi.comdiva-portal.org Inhibition of FASN can lead to reduced cell proliferation and increased cell death in cancer cells. diva-portal.org

While direct studies on this compound analogues as FASN inhibitors are not extensively documented in the provided results, the broader class of benzamides has been investigated for this purpose. nih.gov The inhibition of FASN in cancer cells has been shown to induce differentiation and reduce tumor burden in preclinical models. diva-portal.org For example, in neuroblastoma, FASN inhibition leads to reduced levels of the MYCN oncoprotein and activation of signaling pathways associated with differentiation. diva-portal.org

The metabolic consequences of FASN inhibition in cancer cells are complex. mdpi.com While FASN is inhibited, cancer cells can adapt by increasing their uptake of exogenous lipids or altering other metabolic pathways to maintain their lipid supply for membrane synthesis and signaling. mdpi.com

Receptor Modulation and Binding Affinity Studies

Analogues of this compound have been investigated for their ability to modulate various receptors, including opioid receptors and the sigma-1 (σ₁) receptor.

In the context of opioid receptors, N-substituted (S)-3-methyl-4-(3-hydroxyphenyl)piperazine analogues, where the N-substituent is a phenylpropyl group, have been synthesized and evaluated. acs.org These compounds were found to be pure opioid receptor antagonists, with some exhibiting non-selective antagonism at mu (μ), delta (δ), and kappa (κ) opioid receptors. acs.org The stereochemistry of the piperazine (B1678402) ring and the nature of the N-substituent were found to be important for potency and selectivity. acs.org

A series of N-(3-phenylpropyl)-N'-benzylpiperazines have shown high affinity for the σ₁ receptor, with Kᵢ values in the nanomolar range and significant selectivity over σ₂ sites. nih.gov These compounds are being explored as potential σ₁ receptor antagonists. nih.gov

Additionally, some benzamide derivatives have been studied as positive allosteric modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptor. strath.ac.uk

Cellular Effects and Pathway Investigations (in vitro)

The biological activities of this compound analogues translate into various cellular effects that are being investigated in vitro.

As HDAC inhibitors, these compounds have been shown to induce hyperacetylation of histones, leading to changes in gene expression. nih.gov A key downstream effect is the upregulation of the cyclin-dependent kinase inhibitor p21, which plays a crucial role in cell cycle arrest. nih.gov This ultimately results in the inhibition of cancer cell proliferation. nih.gov

In the context of influenza virus infection, the inhibition of NS1 by this compound analogues is expected to modulate the host cell's innate immune response. nih.gov By preventing NS1 from inhibiting interferon production, these compounds could restore the cell's ability to mount an antiviral defense. nih.gov

The inhibition of FASN by related compounds has been shown to induce differentiation in neuroblastoma cells, characterized by neurite outgrowth and the expression of differentiation markers. diva-portal.org FASN inhibition can also lead to a reduction in the levels of oncoproteins like MYCN and c-MYC. diva-portal.org Furthermore, it can impact cellular metabolism, leading to an increase in acetyl-CoA levels and alterations in histone acetylation. diva-portal.org

In studies on prostate cancer cells, FASN inhibitors have been observed to cause significant changes in the cellular metabolome, affecting pathways such as polyamine metabolism and energy metabolism. mdpi.com Interestingly, despite the inhibition of de novo fatty acid synthesis, cells can compensate by increasing their content of fatty acids and glycerophospholipids. mdpi.com

Compound Names Mentioned in this Article

Antiproliferative Activity against Cancer Cell Lines (e.g., glioma, breast cancer)

Analogues of this compound have demonstrated notable antiproliferative activity across a variety of cancer cell lines. Research into piperazine-based benzamide derivatives has identified promising compounds for the treatment of glioblastoma, the most aggressive primary brain tumor. nih.gov One such derivative, compound L19, exhibited significant inhibitory effects on glioblastoma cell lines C6, U87-MG, and U251, with IC50 values of 0.15 µM, 0.29 µM, and 1.25 µM, respectively. nih.gov This compound was also found to inhibit proliferation, migration, and invasion of these glioblastoma cell lines in vitro. nih.gov

In the context of breast cancer, a series of 2-amino-1,4-naphthoquinone-benzamide derivatives were synthesized and evaluated for their cytotoxic activities. d-nb.info All of the newly synthesized compounds showed greater potency than the standard drug cisplatin (B142131) against the MDA-MB-231 breast cancer cell line. d-nb.info Specifically, the aniline (B41778) derivative 5e and the 3-nitroaniline (B104315) derivative 5l were exceptionally potent, with IC50 values of 0.4 µM, making them 78.75 times more active than cisplatin against MDA-MB-231 cells. d-nb.info Compound 5e also demonstrated significant activity against the HT-29 colon cancer cell line. d-nb.info

Furthermore, a study on 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides revealed inhibitory activity against K562 leukemia cells. nih.gov Several of these compounds, including 12a–d, 12k,l, and 17t,u, were particularly active, with IC50 values ranging from 0.57 to 8.1 μM. nih.gov The introduction of a 1H-benzimidazole moiety with a phenylpropyl substituent on the nitrogen atom has also been shown to increase antiproliferative action, with one such compound causing autophagy in the MCF-7 cancer cell line with an IC50 of 5.73 μM. rsc.org

A separate investigation into (E)-N-phenyl-4-(pyridine-acylhydrazone) benzamide derivatives identified compound 8b as having potent anti-proliferative activity against RPMI8226 multiple myeloma cells, with an IC50 of 0.12 µM. bohrium.com

Table 1: Antiproliferative Activity of this compound Analogues

| Compound/Analogue | Cancer Cell Line | IC50 Value (µM) | Source |

|---|---|---|---|

| L19 (piperazine based benzamide) | C6 (Glioblastoma) | 0.15 | nih.gov |

| L19 (piperazine based benzamide) | U87-MG (Glioblastoma) | 0.29 | nih.gov |

| L19 (piperazine based benzamide) | U251 (Glioblastoma) | 1.25 | nih.gov |

| 5e (2-amino-1,4-naphthoquinone-benzamide) | MDA-MB-231 (Breast) | 0.4 | d-nb.info |

| 5l (2-amino-1,4-naphthoquinone-benzamide) | MDA-MB-231 (Breast) | 0.4 | d-nb.info |

| 12a-d, 12k,l, 17t,u (2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides) | K562 (Leukemia) | 0.57–8.1 | nih.gov |

| 37j (1H-benzimidazole with phenylpropyl substituent) | MCF-7 (Breast) | 5.73 (Autophagy) | rsc.org |

| 8b ((E)-N-phenyl-4-(pyridine-acylhydrazone) benzamide) | RPMI8226 (Multiple Myeloma) | 0.12 | bohrium.com |

| C16 (N-(Anthracen-9-ylmethyl) Benzamide Derivative) | MKN45 (Gastric) | 3.84 | acs.org |

| C16 (N-(Anthracen-9-ylmethyl) Benzamide Derivative) | Hela (Cervical) | 8.13 | acs.org |

| C16 (N-(Anthracen-9-ylmethyl) Benzamide Derivative) | A549 (Lung) | 9.68 | acs.org |

| C16 (N-(Anthracen-9-ylmethyl) Benzamide Derivative) | AGS (Gastric) | 9.42 | acs.org |

Apoptosis Induction in Cell Lines

The anticancer effects of this compound analogues are often mediated through the induction of apoptosis. For instance, the piperazine-based benzamide derivative L19 was found to induce apoptosis in glioblastoma cell lines. nih.gov Similarly, a series of 2-amino-1,4-naphthoquinone-benzamide derivatives were identified as apoptosis inducers in cancer cells. d-nb.info Morphological changes associated with apoptosis were confirmed in cells treated with the most potent of these compounds (5e, 5f, 5g, and 5l) using Hoechst 33258 staining. d-nb.infobohrium.com

Mechanistic studies on N-substituted benzamides, using declopramide (B1670142) as a lead compound, have shed light on the apoptotic pathway. In both the murine 70Z/3 pre-B cell line and the human promyelocytic cancer cell line HL60, declopramide induced the release of cytochrome c into the cytosol and activated caspase-9. nih.govnih.gov The induction of apoptosis was inhibited by a broad-spectrum caspase inhibitor and a specific caspase-9 inhibitor, but less so by a caspase-8 inhibitor, suggesting the involvement of the intrinsic apoptotic pathway. nih.govnih.gov Furthermore, overexpression of the anti-apoptotic protein Bcl-2 in 70Z/3 cells inhibited declopramide-induced apoptosis. nih.govnih.gov Interestingly, while the tumor suppressor protein p53 was induced in 70Z/3 cells, the apoptotic mechanism was found to be p53-independent, as it also occurred in the p53-deficient HL60 cell line. nih.govnih.gov

Another study on (E)-N-phenyl-4-(pyridine-acylhydrazone) benzamide derivative 8b showed that it could induce apoptosis in RPMI8226 cells by promoting the release of mitochondrial reactive oxygen species (ROS). bohrium.com The novel imidazo-benzamide derivative TBUEIB was also found to have a modulatory effect on the apoptotic marker caspase-3 in the A549 lung cancer cell line. colab.ws

Cell Cycle Analysis

Several analogues of this compound have been shown to interfere with the normal progression of the cell cycle in cancer cells. For example, the piperazine-based benzamide derivative L19 was found to cause cell cycle arrest in glioblastoma cell lines. nih.gov Mechanistically, this compound was shown to regulate cell cycle-related proteins and influence the p16INK4a-CDK4/6-pRb pathway. nih.gov

Research on N-substituted benzamides, with declopramide as the model compound, revealed that it induced a G2/M cell cycle block prior to the onset of apoptosis. nih.govnih.gov This cell cycle arrest was observed even in the presence of a broad-spectrum caspase inhibitor and in cells overexpressing Bcl-2, indicating that the cell cycle block is an event upstream of apoptosis. nih.govnih.gov The G2/M block was also independent of p53 status. nih.govnih.gov

Furthermore, the (E)-N-phenyl-4-(pyridine-acylhydrazone) benzamide derivative 8b was shown to arrest the cell cycle in the G0/G1 phase in RPMI8226 cells, thereby inhibiting cell proliferation. bohrium.com Similarly, cell cycle analysis of 2-amino-1,4-naphthoquinone-benzamide derivatives 5f and 5l showed a dose-dependent increase in the percentage of cells in the sub-G1 phase, which is indicative of apoptosis. d-nb.info

Antimicrobial Activities (in vitro)

Antibacterial Efficacy

Various N-benzamide derivatives have been synthesized and evaluated for their in vitro antibacterial activity. A study on a series of benzamide compounds revealed that compound 5a demonstrated significant activity against both Bacillus subtilis and Escherichia coli, with minimum inhibitory concentrations (MIC) of 6.25 µg/mL and 3.12 µg/mL, respectively. nanobioletters.com Compounds 6b and 6c from the same study also showed good activity against E. coli and B. subtilis. nanobioletters.com

Another investigation into 4-oxoquinazolin-3(4H)-yl)benzoic acid and benzamide derivatives identified several compounds (4a, 4b, 6'a, 6'b, 6'h, 6'i, and 6'j) with potent and selective inhibitory activity against Staphylococcus aureus, with MIC values ranging from 0.25 to 0.5 µg/mL. nih.gov Compound 6'a, in particular, was effective against multiple clinical strains of multi-drug resistant S. aureus. nih.gov

Furthermore, a series of derivatives based on the FtsZ inhibitor PC190723 exhibited good activity against several Gram-positive bacteria. nih.gov Compound 9, which has a fluorine substitution on the phenyl ring, was the most effective in this series against Mycobacterium smegmatis and S. aureus. nih.gov Research on benzamide derivatives targeting the cell division protein FtsZ has also yielded compounds with promising bactericidal effects against S. aureus. mdpi.com

A study focusing on spergualin-inspired molecules, which included a benzamide moiety, identified a compound with broad-spectrum antibacterial activity against six different strains, with MIC values between 4 and 32 μg/mL. nih.gov

Table 2: In Vitro Antibacterial Efficacy of Benzamide Analogues

| Compound/Analogue | Bacterial Strain | MIC (µg/mL) | Source |

|---|---|---|---|

| 5a | Bacillus subtilis | 6.25 | nanobioletters.com |

| 5a | Escherichia coli | 3.12 | nanobioletters.com |

| 6b | Escherichia coli | 3.12 | nanobioletters.com |

| 6c | Bacillus subtilis | 6.25 | nanobioletters.com |

| 4a, 4b, 6'a, 6'b, 6'h, 6'i, 6'j | Staphylococcus aureus | 0.25-0.5 | nih.gov |

| Spergualin-inspired analogue | Various (6 strains) | 4-32 | nih.gov |

Antifungal Efficacy

This compound analogues have also been explored for their potential as antifungal agents. A study on novel N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamide derivatives showed that most of these compounds had good activity against six phytopathogenic fungi at a concentration of 50 µg/mL. nih.gov Compound 6h was particularly effective against Alternaria alternata, with a median effective concentration (EC50) of 1.77 µg/mL, which was superior to the commercial fungicide myclobutanil. nih.gov Compound 6k from this series displayed the broadest antifungal spectrum, with EC50 values ranging from 0.98 to 6.71 µg/mL against the tested fungi. nih.gov The structure-activity relationship analysis indicated that the presence of fluorine or chlorine on the benzene (B151609) ring enhanced the antifungal activity. nih.gov

Another series of novel benzamide derivatives containing a diphenyl ether moiety also exhibited moderate to good antifungal activities against five plant pathogenic fungi. jst.go.jp Compound 17 from this series showed strong antifungal activity against S. ampelimum, with an EC50 value of 0.95 mg/L. jst.go.jpjst.go.jp

Furthermore, new 2-((4-chlorophenoxy)methyl)-N-(arylcarbamothioyl)benzamides were synthesized and screened for their antifungal activity against a broad spectrum of 26 yeast and filamentous fungal strains. researchgate.net The results indicated that Candida kefyr was highly susceptible to all tested compounds, while derivatives 1b and 1f strongly inhibited the growth of Alternaria rubi, Aspergillus ochraceus, and A. niger. researchgate.net

Antioxidant Properties (in vitro)

The antioxidant potential of this compound analogues has been investigated through various in vitro assays. A study on a range of N-arylbenzamides with varying numbers of methoxy (B1213986) and hydroxy groups, as well as amino or amino-protonated moieties, evaluated their antioxidant capacity using DPPH and FRAP assays. acs.org Most of these compounds showed improved antioxidant properties compared to the reference molecule, butylated hydroxytoluene (BHT). acs.orgnih.govacs.org The trihydroxy derivative 26 was identified as the most promising antioxidant in this series. acs.orgacs.org Computational analysis supported these findings, indicating that protonated systems are better antioxidants and that the presence of electron-donating methoxy groups and hydroxy groups enhances antioxidant features. acs.orgnih.gov

Another study focused on the synthesis of N,N-dialkyl-(1H-indol-3-yl)methylarylamides and screened them for their antioxidant activity using the DPPH method. jetir.org Additionally, a series of N-benzimidazole-derived carboxamides were evaluated, with several compounds showing significant antioxidant activity, in some cases exceeding that of the standard BHT, particularly in the ABTS assay. mdpi.com

Potential Applications of N 3 Phenylpropyl Benzamide in Chemical and Biological Sciences

Utility as a Building Block in Organic Synthesis

N-(3-phenylpropyl)benzamide serves as a valuable building block in organic synthesis, providing a robust framework for the construction of more complex molecules. The amide bond, while stable, can be subjected to various chemical transformations, and the two phenyl rings offer sites for functionalization.

One of the key applications of the benzamide (B126) moiety, in general, is in directing C-H activation reactions. While specific examples for this compound are not extensively documented, the N-substituted benzamide framework is known to act as a directing group, facilitating the introduction of new functional groups at specific positions on the aromatic rings. This strategic functionalization is a cornerstone of modern synthetic chemistry, enabling the efficient construction of intricate molecular architectures.

Furthermore, the synthesis of this compound and its derivatives is well-established, often involving the coupling of 3-phenylpropan-1-amine with a substituted benzoic acid or its activated derivative. nih.gov For instance, derivatives such as 3-hydroxy-N-(3-phenylpropyl)benzamide have been synthesized using standard coupling procedures. nih.gov More recently, biocatalytic methods for amide bond formation have been explored, offering a more sustainable approach to synthesizing compounds like 3-hydroxy-N-(3-phenylpropyl)benzamide. rsc.org These synthetic routes provide chemists with ready access to this scaffold for further elaboration.

The presence of both an amide linkage and terminal phenyl groups allows for a wide range of subsequent chemical modifications. The phenyl rings can undergo electrophilic substitution reactions, while the amide bond can be cleaved under specific conditions to yield the constituent amine and carboxylic acid, which can then be used in other synthetic pathways. This inherent modularity makes this compound and its analogs attractive starting materials for the synthesis of diverse chemical libraries.

Role in Medicinal Chemistry Beyond Direct Therapeutic Use (e.g., probe development)

While many benzamide derivatives have been investigated for their direct therapeutic effects, this compound and its analogs also play a crucial role in medicinal chemistry as scaffolds for the development of chemical probes. These probes are essential tools for understanding disease mechanisms and identifying new drug targets.

The core structure of this compound can be systematically modified to explore the structure-activity relationships (SAR) of a particular biological target. By introducing various substituents on the phenyl rings or modifying the propyl linker, medicinal chemists can fine-tune the compound's properties, such as its binding affinity, selectivity, and pharmacokinetic profile.

For example, a study focused on developing inhibitors for the influenza virus protein NS1 synthesized a series of this compound derivatives with different substituents on the benzoyl moiety, including hydroxy, methyl, fluoro, and iodo groups. nih.gov Although the primary goal was to identify potent inhibitors, this work also provides a valuable dataset for understanding how different functional groups on the benzamide scaffold influence biological activity. This knowledge is instrumental in the rational design of more effective therapeutic agents and highly specific chemical probes.

The development of such probes allows researchers to selectively interact with and study the function of specific proteins or pathways in a complex biological system, which is a critical step in the drug discovery process.